4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde
Description
4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde characterized by a benzaldehyde core substituted at the para position with a pentafluoroethoxy (–O–CF₂–CF₃) group. This compound is of significant interest in medicinal chemistry, agrochemicals, and materials science due to the unique electronic and steric properties imparted by the fluorine atoms. The strong electron-withdrawing nature of the pentafluoroethoxy group enhances the electrophilicity of the aldehyde moiety, making it reactive in condensation and nucleophilic addition reactions .
Properties
IUPAC Name |
4-(1,1,2,2,2-pentafluoroethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRMPOFNASULNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with pentafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
[ \text{4-Hydroxybenzaldehyde} + \text{Pentafluoroethanol} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pentafluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4-(1,1,2,2,2-Pentafluoroethoxy)benzoic acid.
Reduction: 4-(1,1,2,2,2-Pentafluoroethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde depends on its specific application. In biochemical contexts, the compound may interact with molecular targets through its aldehyde group, forming covalent bonds with nucleophilic residues in proteins or other biomolecules. The pentafluoroethoxy group can influence the compound’s reactivity and binding affinity through electronic and steric effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Key Observations:
Electronic Effects :
- The pentafluoroethoxy group in this compound exerts stronger electron-withdrawing effects compared to methoxy (–OCH₃) or methyl (–CH₃) groups, enhancing its reactivity in electrophilic substitution and cross-coupling reactions .
- Compounds with trifluoromethyl (–CF₃) or chloro (–Cl) substituents (e.g., 4-Chloro-3-(trifluoromethyl)benzaldehyde) exhibit moderate electron withdrawal but lower polarity than pentafluoroethoxy derivatives .
Thermal and Chemical Stability: Fluorinated compounds generally display higher thermal stability. For example, the pentafluoroethoxy group improves resistance to oxidative degradation compared to non-fluorinated analogs like 4-methoxybenzaldehyde .
Biological Activity :
- The pentafluoroethoxy group in steroid derivatives (e.g., 4-[17β-hydroxy-17α-(1,1,2,2,2-pentafluoroethyl)-3-oxoestra-4,9-dien-11β-yl]-benzaldehyde) enhances binding to estrogen receptors due to fluorine’s hydrophobic and steric effects .
- In contrast, trifluoromethoxy (–OCF₃) analogs (e.g., compounds in ) show comparable bioactivity but differ in metabolic pathways due to varying fluorine substitution patterns .
Synthetic Utility :
- This compound is preferred in multi-step syntheses (e.g., oxime formation in ) due to its predictable reactivity. In contrast, ethynyl-substituted analogs (e.g., 4-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde) are niche intermediates for conjugated polymers .
Research Findings and Data
Table 2: Comparative Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility (Polar Solvents) |
|---|---|---|---|
| This compound | Not reported | Not reported | Moderate (DCM, THF) |
| 4-Methoxy-2-methylbenzaldehyde | Not reported | ~250 | High (Ethanol, Acetone) |
| 4-Chloro-3-(trifluoromethyl)benzaldehyde | 80–82 | ~220 | Low (Hexane, Toluene) |
Biological Activity
4-(1,1,2,2,2-Pentafluoroethoxy)benzaldehyde is a fluorinated aromatic compound that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of the pentafluoroethoxy group enhances the compound's lipophilicity and reactivity, making it a candidate for various biological applications. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C9H6F5O. The presence of the pentafluoroethoxy group significantly influences its chemical behavior and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of benzaldehyde have shown effectiveness against various bacterial strains.
- Mechanism of Action : The pentafluoroethoxy group's electron-withdrawing effect enhances the compound's reactivity in electrophilic substitution reactions. This can lead to the disruption of bacterial cell membranes and interfere with cellular processes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 256 μg/mL (with benzaldehyde) | Potentiation with antibiotics |
| E. coli | 287 μg/mL | Moderate activity |
| Bacillus anthracis | 850 μg/mL | Significant activity |
The above table summarizes findings from studies on related benzaldehyde compounds demonstrating their antibacterial effects. The ability to reduce MIC values when combined with standard antibiotics suggests a synergistic effect that could enhance treatment efficacy against resistant strains .
Case Studies
- Antimicrobial Modulation : A study demonstrated that benzaldehyde could reduce the MIC of norfloxacin against Staphylococcus aureus, indicating its potential as an antibiotic adjuvant. This effect was attributed to changes in cell membrane permeability that facilitate greater antibiotic uptake .
- Cytotoxic Effects : Research on related aldehydes has shown promising results in inducing cell death in tumor cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
